TAAR5 Agonist Activity Distinguishes the Hexan-2-amine from Shorter-Chain 4-Methoxyamphetamine
The target compound is a documented agonist at mouse TAAR5 (EC50 >10,000 nM), whereas 4‑methoxyamphetamine—a common procurement alternative—has not been reported to activate TAAR5 at comparable concentrations and instead predominantly engages serotonin transporters (SERT) and TAAR1 [1][2]. This functional divergence arises from the extended C4 alkyl chain, which introduces steric bulk that reduces TAAR1 affinity while permitting TAAR5 interaction, a profile not recapitulated by the methyl‑substituted amphetamine backbone [3].
| Evidence Dimension | TAAR subtype selectivity profile |
|---|---|
| Target Compound Data | Mouse TAAR5 EC50 >10,000 nM (agonist, BRET cAMP assay, HEK293 cells) |
| Comparator Or Baseline | 4-Methoxyamphetamine (PMA): no detectable TAAR5 agonism reported; primary targets are SERT (EC50 ~166 nM for serotonin release) and human TAAR1 (EC50 1.8–92 µM class range) |
| Quantified Difference | >10-fold selectivity shift from TAAR1/SERT to TAAR5; PMA lacks measurable TAAR5 activity |
| Conditions | Recombinant HEK293 cells; cAMP accumulation measured by BRET (target compound) vs. radioligand displacement and functional cAMP assays (comparator) |
Why This Matters
For laboratories investigating TAAR5‑mediated signaling or screening for TAAR subtype‑selective tool compounds, substituting PMA introduces a false‑negative bias that invalidates downstream pathway analysis.
- [1] BindingDB. BDBM50227351 (CHEMBL3628706): Agonist activity at mouse TAAR5. EC50 >1.00E+4 nM. View Source
- [2] DrugBank. DB01472 – 4-Methoxyamphetamine: Target profile (SERT, DAT, NET). View Source
- [3] Simmler, L. D.; et al. In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. J. Pharmacol. Exp. Ther. 2016, 357, 134–144. View Source
